3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative featuring a benzenesulfonyl group at position 3, a 4-chlorobenzyl substituent at position 1, and a fluorine atom at position 4. The quinolinone core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes and receptors. The 4-chlorobenzyl group introduces lipophilicity and steric bulk, which may influence pharmacokinetic properties like membrane permeability. The fluorine atom at position 6 likely improves bioavailability by reducing oxidative metabolism .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoroquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFNO3S/c23-16-8-6-15(7-9-16)13-25-14-21(29(27,28)18-4-2-1-3-5-18)22(26)19-12-17(24)10-11-20(19)25/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXAPSBGHACVAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl and 4-chlorophenylmethyl groups. Common reagents used in these reactions include sulfonyl chlorides, chlorinated aromatic compounds, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different quinoline analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzenesulfonyl and chlorophenylmethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
a) Sulfonyl Group Modifications
b) Benzyl Group Modifications
- Target Compound : 4-Chlorobenzyl. The chlorine atom enhances lipophilicity and may improve blood-brain barrier penetration.
- Analog 1 () : 4-Methylbenzyl. The methyl group increases lipophilicity but lacks the electronic effects of chlorine, possibly altering target affinity .
- Analog 2 () : 2-Chlorobenzyl. The ortho-chloro substitution creates steric strain, which could reduce conformational flexibility compared to the para-substituted analog .
c) Quinolinone Core Modifications
- Target Compound : 6-Fluoro. Fluorine’s electronegativity stabilizes the molecule against metabolic degradation.
- Analog 1 (): 7-Diethylamino.
- Analog 2 () : 6-Methoxy. Methoxy groups are electron-donating, which may reduce stability but improve solubility .
Research Findings and Theoretical Insights
- Electron-Withdrawing Effects: The target compound’s benzenesulfonyl and fluorine substituents synergistically enhance stability and binding to targets like kinases or G-protein-coupled receptors, as seen in related quinolinones .
- Steric Effects : Analog 5’s 2-chlorobenzyl group may hinder binding compared to the target compound’s para-substituted benzyl, as observed in docking studies of similar molecules .
- Solubility Trade-offs : While the target compound’s 4-chlorobenzyl improves lipophilicity, analogs with methyl groups () may exhibit better aqueous solubility, critical for oral bioavailability .
Biological Activity
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C22H15ClFNO3S, with a molecular weight of 427.9 g/mol. The structure features a quinoline core with a benzenesulfonyl group and a chlorophenylmethyl moiety which may influence its pharmacological properties.
Quinoline derivatives are known to exhibit various biological activities primarily through their interaction with specific enzymes or receptors. The proposed mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication in bacteria. This suggests that the compound could possess antibacterial properties.
- Binding Affinity : The presence of the benzenesulfonyl group may enhance binding affinity to target proteins, potentially modulating their activity .
Antimicrobial Properties
Research indicates that quinoline derivatives can exhibit significant antimicrobial activity. For instance, related compounds have demonstrated effectiveness against various bacterial strains by inhibiting essential bacterial enzymes . The specific antibacterial efficacy of this compound remains to be fully characterized but warrants investigation.
Anticancer Potential
Quinoline derivatives have also been explored for their anticancer properties. The unique structural features of this compound may allow it to interact with cancer-related pathways, potentially inhibiting tumor growth or inducing apoptosis in cancer cells. Studies focusing on similar compounds have shown promising results in preclinical models.
Study 1: Enzyme Inhibition
A study investigating the enzyme inhibition potential of related quinoline derivatives revealed that certain modifications in the chemical structure significantly enhanced their inhibitory effects against specific targets such as phosphodiesterase (PDE) enzymes. This could imply similar potential for this compound .
Study 2: Antimicrobial Activity
In vitro assays demonstrated that structurally similar quinoline compounds exhibited potent antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration of this compound could yield valuable insights into its antimicrobial efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Benzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one | Benzenesulfonyl group, fluorine substitution | Potential enzyme inhibitor, antimicrobial |
| 6-Fluoro-1,4-dihydroquinolin-4-one | Lacks benzenesulfonyl group | Limited biological activity compared to the target compound |
| 3-(Benzenesulfonyl)-1,4-dihydroquinolin-4-one | Lacks fluorine substitution | Different reactivity and potential biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
